molecular formula C9H18N2O B14768838 2-(2-Methylcyclohexyl)acetohydrazide

2-(2-Methylcyclohexyl)acetohydrazide

Cat. No.: B14768838
M. Wt: 170.25 g/mol
InChI Key: RCDJRDQPLZVCJE-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohexyl)acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are derivatives of hydrazine, where one or more hydrogen atoms are replaced by acyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclohexyl)acetohydrazide typically involves the reaction of 2-methylcyclohexyl acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclohexyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(2-Methylcyclohexyl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it valuable in various chemical transformations.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclohexyl)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclohexyl acetate
  • 2-Methylcyclohexyl acetic acid
  • Acetohydrazide derivatives

Uniqueness

2-(2-Methylcyclohexyl)acetohydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-(2-methylcyclohexyl)acetohydrazide

InChI

InChI=1S/C9H18N2O/c1-7-4-2-3-5-8(7)6-9(12)11-10/h7-8H,2-6,10H2,1H3,(H,11,12)

InChI Key

RCDJRDQPLZVCJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1CC(=O)NN

Origin of Product

United States

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